Cas no 63721-85-7 (Benzamide, N-(4-aminophenyl)-N-methyl-)

Benzamide, N-(4-aminophenyl)-N-methyl-, is a substituted benzamide derivative featuring both an aromatic amine and a methylated amide functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a potential intermediate in the development of bioactive molecules. The presence of the 4-aminophenyl moiety enhances reactivity for further derivatization, while the N-methyl substitution influences solubility and steric properties. Its well-defined molecular structure allows for precise modifications, making it valuable in medicinal chemistry and material science applications. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in research and industrial processes.
Benzamide, N-(4-aminophenyl)-N-methyl- structure
63721-85-7 structure
Product name:Benzamide, N-(4-aminophenyl)-N-methyl-
CAS No:63721-85-7
MF:C14H14N2O
MW:226.273763179779
CID:425879
PubChem ID:3755902

Benzamide, N-(4-aminophenyl)-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(4-aminophenyl)-N-methyl-
    • N-(4-aminophenyl)-N-methylbenzamide
    • AKOS001588347
    • SR-01000078253-1
    • SCHEMBL3454509
    • n-(4-amino-phenyl)-n-methyl-benzamide
    • Oprea1_629582
    • 63721-85-7
    • SR-01000078253
    • DTXSID20395985
    • FT-0728603
    • MDL: MFCD00443943
    • Inchi: InChI=1S/C14H14N2O/c1-16(13-9-7-12(15)8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,15H2,1H3
    • InChI Key: QFFKTPBFSICAJY-UHFFFAOYSA-N
    • SMILES: CN(C1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 226.11072
  • Monoisotopic Mass: 226.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • PSA: 46.33

Benzamide, N-(4-aminophenyl)-N-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616123-100mg
N-(4-aminophenyl)-N-methylbenzamide
63721-85-7 98%
100mg
¥1411.00 2024-05-05
1PlusChem
1P01F54V-250mg
N-(4-Aminophenyl)-N-methylbenzamide
63721-85-7
250mg
$247.00 2024-04-22
Crysdot LLC
CD12049036-1g
N-(4-Aminophenyl)-N-methylbenzamide
63721-85-7 95+%
1g
$583 2024-07-24
Fluorochem
029987-250mg
N-(4-Aminophenyl)-N-methylbenzamide
63721-85-7
250mg
£160.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616123-250mg
N-(4-aminophenyl)-N-methylbenzamide
63721-85-7 98%
250mg
¥2822.00 2024-05-05
A2B Chem LLC
AX85311-250mg
N-(4-Aminophenyl)-N-methylbenzamide
63721-85-7
250mg
$210.00 2024-04-19
Fluorochem
029987-1g
N-(4-Aminophenyl)-N-methylbenzamide
63721-85-7
1g
£372.00 2022-02-28
Fluorochem
029987-2g
N-(4-Aminophenyl)-N-methylbenzamide
63721-85-7
2g
£598.00 2022-02-28
1PlusChem
1P01F54V-100mg
N-(4-Aminophenyl)-N-methylbenzamide
63721-85-7
100mg
$136.00 2024-04-22
A2B Chem LLC
AX85311-100mg
N-(4-Aminophenyl)-N-methylbenzamide
63721-85-7
100mg
$105.00 2024-04-19

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